Lipophilicity-Driven CNS Drug-Likeness
The calculated partition coefficient (cLogP) for Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- is 4.152 . This value places it within a desirable lipophilicity range for CNS drug candidates (typically cLogP 2-5), balancing blood-brain barrier permeability with reduced non-specific tissue binding. In contrast, the direct precursor methyl ester analog (CAS 104620-38-4) lacks the N-benzyl amide group, which would substantially lower its predicted lipophilicity and potentially compromise its passive CNS penetration. While specific cLogP data for the methyl ester is not reported, the absence of the benzyl moiety is a recognized structural determinant for reduced lipophilicity within this chemical series.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 4.152 (calculated) |
| Comparator Or Baseline | Methyl ester analog (CAS 104620-38-4); cLogP not reported, expected lower due to absence of N-benzyl group. |
| Quantified Difference | Not calculable with available data; class-level inference suggests a significant reduction in lipophilicity for the ester analog without the N-benzyl group. |
| Conditions | In silico calculation (ChemSrc database) |
Why This Matters
For neuroscience or oncology programs requiring CNS-penetrant compounds, a cLogP drop below 2 could reduce blood-brain barrier penetration and limit target engagement, making the N-benzyl compound the structurally justified choice for in vivo pharmacology studies.
